molecular formula C20H30N4O3S B2478696 N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1396768-66-3

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2478696
CAS No.: 1396768-66-3
M. Wt: 406.55
InChI Key: BYVUBOAFOTWJDB-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H30N4O3S and its molecular weight is 406.55. The purity is usually 95%.
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Scientific Research Applications

Allosteric Modulation of CB1 Receptor

Research on indole-2-carboxamides, similar in structure to the query compound, has highlighted their role as allosteric modulators for the cannabinoid type 1 receptor (CB1). Key structural requirements for effective allosteric modulation of CB1 include a critical chain length at the C3-position, an electron-withdrawing group at the C5-position, the length of the linker between the amide bond and the phenyl ring B, and the amino substituent on the phenyl ring B. This research has implications for the development of new therapies targeting the CB1 receptor, potentially for conditions such as pain management, obesity, and neurological disorders (Khurana et al., 2014).

Anti-Acetylcholinesterase Activity

Compounds with a piperidine derivative structure have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These studies are crucial for developing new treatments for neurodegenerative diseases like Alzheimer's, where AChE inhibitors can help manage symptoms by increasing acetylcholine levels in the brain. The introduction of bulky moieties and the basic quality of the nitrogen atom in the piperidine ring were found to significantly enhance anti-AChE activity (Sugimoto et al., 1990).

Antiallergy and Antitumor Activities

Derivatives of N-[2-(dimethylamino)ethyl]-piperazinecarboxamide have been synthesized and evaluated for antiallergy activity. Research in this area explores the potential of such compounds in treating allergic reactions and possibly other immune-related conditions by modulating histamine and other mediators of allergic responses (Walsh et al., 1990). Additionally, certain piperidine derivatives show potent cytotoxic effects against cancer cell lines, indicating their potential as antitumor agents. The exploration of structure-activity relationships in these compounds contributes to the development of novel cancer therapies (Deady et al., 2003).

Synthetic Chemistry and Material Science

Compounds with functionalities similar to the query compound have been utilized in synthetic chemistry for the development of novel materials and chemical processes. For example, polyimides with pendant aminoalkyl (meth)acrylamide groups showcase applications in the field of photosensitive materials, indicating potential in photolithography and electronics manufacturing (Fukushima et al., 2003).

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3S/c1-22(2)19(17-14-23(3)18-8-6-5-7-16(17)18)13-21-20(25)15-9-11-24(12-10-15)28(4,26)27/h5-8,14-15,19H,9-13H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVUBOAFOTWJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3CCN(CC3)S(=O)(=O)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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